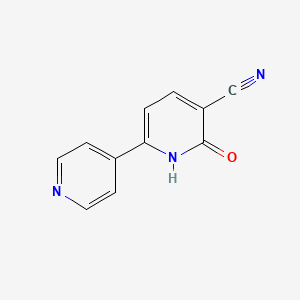

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile

Description

Discovery and Development of Pyridine-Based Heterocycles

The story of pyridine-based heterocycles begins with the isolation of pyridine itself by Thomas Anderson in 1849 through the destructive distillation of animal bones. Anderson’s characterization of this “fire-like” substance (from the Greek pyr) laid the groundwork for understanding nitrogen-containing aromatic systems. However, it was Arthur Rudolf Hantzsch’s 1881 synthesis of dihydropyridines via the condensation of β-keto esters, aldehydes, and ammonia that revolutionized access to functionalized pyridine derivatives. This three-component reaction, producing 1,4-dihydropyridines (DHPs) as isolable intermediates, became a cornerstone of heterocyclic chemistry.

Industrial production of pyridine derivatives accelerated with Aleksei Chichibabin’s 1924 synthesis using formaldehyde and acetaldehyde, which enabled large-scale manufacturing through gas-phase reactions at 400–450°C. The mid-20th century saw pyridine’s emergence as a privileged scaffold in medicinal chemistry, driven by its presence in vitamins (niacin, pyridoxine) and alkaloids (nicotine). Modern catalytic methods, such as zeolite-mediated condensations (H-Beta, H-ZSM-5) and tin(IV)-catalyzed multicomponent reactions, have further expanded synthetic accessibility to complex pyridine derivatives.

Emergence of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile motif gained prominence through systematic modifications of the classical Hantzsch framework. Researchers recognized that introducing a nitrile group at position 3 enhanced hydrogen-bonding capabilities while maintaining aromaticity through conjugation with the keto group at position 2. Early work by Grigor’eva demonstrated the efficacy of zeolite catalysts in producing methylpyridines, setting the stage for targeted functionalization.

A pivotal advancement came from SnCl₂·2H₂O-catalyzed four-component reactions combining aldehydes, β-keto esters, anilines, and malononitrile, which provided high yields of polysubstituted pyridines. This method’s atom economy and water compatibility made it particularly valuable for generating 3-carbonitrile derivatives. The scaffold’s biological relevance became apparent through its kinase inhibitory properties, exemplified by compounds showing p38α MAP kinase IC₅₀ values as low as 0.07 μM.

Historical Evolution of Pyridinyl-Substituted Dihydropyridines

Pyridinyl substitution at position 6 of the dihydropyridine ring emerged as a strategy to enhance molecular recognition in enzymatic binding pockets. This modification builds upon Chichibabin’s foundational work on pyridine amination and Körner’s structural elucidation of nitrogenous aromatics. The 21st century saw precise control over substitution patterns through innovations like:

- Lewis acid catalysis : FeCl₃-mediated annulations enabling regioselective pyridinyl incorporation

- Cross-dehydrogenative coupling : Constructing biheteroaryl systems without prefunctionalized substrates

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while improving yields

Notably, the combination of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles under BF₃·Et₂O catalysis provided efficient access to 1,2-dihydropyridine-3-carbonitriles with varied aryl/heteroaryl substituents.

Position of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile in Contemporary Research

This specific derivative occupies a strategic niche in modern drug discovery due to three key structural features:

- Pyridin-4-yl group : Enhances water solubility through nitrogen lone-pair availability while participating in π-π stacking interactions

- 2-Oxo moiety : Serves as a hydrogen bond acceptor, mimicking ATP’s carbonyl groups in kinase binding sites

- 3-Carbonitrile : Acts as a hydrogen bond donor and metabolic stability enhancer

Recent studies highlight its utility as:

- Kinase inhibitor scaffolds : Structural analogs demonstrate submicromolar inhibition of p38α MAP kinase, a target in inflammatory diseases

- Antibacterial precursors : The nitrile group facilitates conversion to thioamide bioisosteres with improved Gram-positive coverage

- Ligands for metal complexes : Pyridine-pyridone coordination sites enable catalysis and sensing applications

The compound’s synthesis has been optimized through methods like:

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| SnCl₂·2H₂O catalysis | H₂O, 80°C, 6h | 78–92 | |

| FeCl₃-mediated annulation | MeCN, reflux, 12h | 65–85 | |

| Zeolite H-Beta catalysis | Gas phase, 450°C | 30–42 |

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBRKKGTJNHOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of chalcones with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is refluxed in ethanol for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine compounds.

Scientific Research Applications

Pharmacological Potential

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile has been studied for its pharmacological properties, particularly as a potential inhibitor of various biological pathways. Research indicates that derivatives of this compound can act as:

- g-secretase inhibitors , which are crucial in the treatment of Alzheimer’s disease by modulating amyloid precursor protein processing .

- Antagonists of human receptors , including the vanilloid receptor and adenosine A1 receptor, which are implicated in pain and inflammatory responses .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of other biologically active molecules. For instance:

- It has been utilized in the synthesis of compounds that exhibit inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant targets in the treatment of neurological disorders and cancer .

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by researchers synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their efficacy against specific enzyme targets, revealing significant inhibitory activities that suggest potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Drug Development

In another study, the compound was explored for its role in drug development targeting ATP-sensitive potassium channels. The findings indicated that certain derivatives could enhance the opening of these channels, presenting new avenues for cardiovascular therapies .

Industrial Applications

Beyond pharmacology, this compound has potential industrial applications:

- Catalysis : It is being investigated for use in fluorous biphasic catalysis, which has implications for large-scale synthesis processes in organic chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile exerts its effects is primarily through its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to its observed biological activities. For instance, derivatives of this compound have been shown to inhibit topoisomerase-IIa, an enzyme involved in DNA replication, thereby exhibiting anticancer potential .

Comparison with Similar Compounds

Substituent Impact :

Anticancer Activity

Compounds were evaluated against HT-29 (colon) and MDA-MB-231 (breast) cancer cell lines:

The pyridin-4-yl substituent in the target compound may offer balanced hydrophobicity for membrane penetration, but fluorophenyl or imino groups (as in ) significantly enhance potency, likely due to stronger hydrogen bonding with survivin’s BIR domain .

Antioxidant Activity

DPPH radical scavenging activity at 12 ppm concentration:

Bromophenyl and hydroxy/methoxy combinations (e.g., ) exhibit superior antioxidant activity, whereas methoxy groups alone reduce efficacy, possibly due to steric hindrance .

Biological Activity

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile, a compound with the molecular formula and a molecular weight of 197.2 g/mol, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C11H7N3O |

| Molecular Weight | 197.2 g/mol |

| IUPAC Name | 2-oxo-6-(pyridin-4-yl)-1H-pyridine-3-carbonitrile |

| PubChem CID | 2747087 |

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that pyridine derivatives can effectively inhibit the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The structure of these compounds plays a crucial role in their biological efficacy.

- Mechanism of Action :

- The presence of functional groups such as -OH and -NH2 has been linked to enhanced biological activity. These groups facilitate interactions with cellular components, improving the compound's ability to penetrate cell membranes and exert its effects .

- Compounds with lower IC50 values demonstrate greater potency in inhibiting cell growth, indicating a direct relationship between structural modifications and biological activity .

Case Studies

A notable study evaluated the cytotoxic effects of various pyridine derivatives against multiple cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, with IC50 values significantly lower than those of many existing chemotherapeutic agents. For example:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | NCIH 460 | 25 ± 2.6 |

| RKOP 27 | 16 ± 1.5 |

These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Structural Activity Relationship (SAR)

The structural modifications in pyridine derivatives significantly influence their biological activities:

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile and its derivatives?

A four-component reaction involving ketones, aldehydes, cyanoacetate, and ammonium acetate in ethanol under reflux is widely used. For example, derivatives like 6-(4-fluorophenyl) analogs are synthesized via condensation of acetophenone derivatives with aldehydes and ethyl cyanoacetate, followed by cyclization . Reaction optimization typically involves adjusting reflux duration (10–20 hours) and stoichiometric ratios of ammonium acetate to enhance yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Detection of characteristic carbonyl (1642–1690 cm⁻¹) and nitrile (2133–2210 cm⁻¹) stretches .

- ¹H-NMR : Identification of pyridone protons (δ 6.72–6.80 ppm) and substituent-specific signals (e.g., methoxy groups at δ 3.91 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 307 for fluorophenyl derivatives) and fragmentation patterns validate molecular weight .

Q. What safety protocols should be followed when handling this compound in the lab?

- Personal protective equipment (PPE) : Use NIOSH/EN 166-certified face shields, gloves, and lab coats to prevent skin/eye contact .

- Engineering controls : Work in a fume hood to minimize inhalation risks. Dispose of contaminated gloves according to hazardous waste guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of target derivatives?

Critical parameters include:

- Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates .

- Catalyst use : Palladium or copper catalysts improve cyclization efficiency in multi-step syntheses .

- Temperature control : Prolonged reflux (e.g., 20 hours) ensures complete cyclization but may require trade-offs with energy consumption .

Q. How can contradictions in structural data (e.g., crystallography vs. computational models) be resolved?

Q. What strategies are effective for evaluating the biological activity of this compound, such as anticancer potential?

- In vitro assays : Use MTT or SRB assays to measure cytotoxicity against cancer cell lines (e.g., breast or lung cancer models) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate electronic effects with potency .

- Selectivity screening : Compare IC₅₀ values in cancerous vs. non-cancerous cells to assess therapeutic windows .

Q. How can data reproducibility be ensured when synthesizing analogs with varying substituents?

Q. What analytical methods are suitable for detecting decomposition products or impurities?

- HPLC-MS : Monitor degradation under stress conditions (heat, light) and identify byproducts via mass fragmentation .

- TGA/DSC : Assess thermal stability and detect polymorphic transitions that may affect shelf life .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.